molecular formula C24H24O9 B1206064 Podophyllotoxin acetate CAS No. 1180-34-3

Podophyllotoxin acetate

Cat. No. B1206064
CAS RN: 1180-34-3
M. Wt: 456.4 g/mol
InChI Key: SASVNKPCTLROPQ-NZYDNVMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Podophyllotoxin acetate is a natural product found in Hernandia sonora and Bursera fagaroides with data available.

Scientific Research Applications

Chemosensitizing Effect in Lung Cancer

  • Study : PA acts as a chemosensitizer in non-small cell lung cancer (NSCLC), enhancing the effectiveness of topoisomerase inhibitors like etoposide and camptothecin. This combination treatment increases apoptotic cell death in NSCLC cell lines, indicating PA's potential role in cancer therapy (Hong et al., 2016).

Analytical Detection Techniques

  • Study : Podophyllotoxin can be accurately detected using adsorption stripping voltammetry, a sensitive electroanalytical method, at a multi-wall carbon nanotube-modified carbon paste electrode. This technique offers a precise way to measure podophyllotoxin concentrations in plant samples (Dar et al., 2011).

Broad-Spectrum Pharmacological Activity

  • Study : Podophyllotoxin and its derivatives, like etoposide, are recognized for their broad-spectrum pharmacological activities, especially in cancer treatment. Research is ongoing to improve these compounds' druggability and to find renewable sources, including microbial origins (Shah et al., 2021).

Anticancer Derivatives

  • Study : Podophyllotoxin derivatives show potential as selective cytotoxic agents in the treatment of cancer, with some exhibiting significant selectivity against human colon carcinoma cells. These derivatives can induce microtubule depolymerization and cell cycle arrest, leading to apoptosis (Castro et al., 2004).

Nanoparticle Formulation

  • Study : PA has been intercalated into layered double hydroxides nanoparticles, showing improved anti-tumor efficacy and reduced toxicity compared to PA alone. This novel delivery system indicates potential for new therapeutic applications in cancer treatment (Qin et al., 2010).

properties

CAS RN

1180-34-3

Product Name

Podophyllotoxin acetate

Molecular Formula

C24H24O9

Molecular Weight

456.4 g/mol

IUPAC Name

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate

InChI

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22-/m0/s1

InChI Key

SASVNKPCTLROPQ-NZYDNVMFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

SMILES

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Other CAS RN

1180-34-3

synonyms

podophyllotoxin acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Podophyllotoxin acetate
Reactant of Route 2
Reactant of Route 2
Podophyllotoxin acetate
Reactant of Route 3
Reactant of Route 3
Podophyllotoxin acetate
Reactant of Route 4
Reactant of Route 4
Podophyllotoxin acetate
Reactant of Route 5
Reactant of Route 5
Podophyllotoxin acetate
Reactant of Route 6
Podophyllotoxin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.